molecular formula C16H19N5O2 B2988808 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-27-1

4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2988808
CAS RN: 876902-27-1
M. Wt: 313.361
InChI Key: ZDJZZEBUPQDOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Orthoamide and Iminium Salt Derivatives : This compound, as a type of imidazole derivative, is involved in the synthesis of orthoamide derivatives. Specifically, 1,3-Dimethyl-5-imino-imidazolidine-2,4-dione, a related compound, is used in creating heterocyclic orthoamide derivatives and amide acetals (Kantlehner, Haug, & Bauer, 2012).
  • Synthesis of Purine Analogs : This compound is also important in the synthesis of various purine analogs, which are critical in medicinal chemistry. For example, the base-catalyzed cyclization of certain imidazoles leads to the formation of disubstituted dihydropurines, showcasing its role in creating complex purine structures (Alves, Proença, & Booth, 1994).

Biological and Pharmacological Applications

  • Antidepressant and Anxiolytic-like Activity : Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which could be structurally related to the compound , have been found to exhibit antidepressant and anxiolytic-like activities. These compounds have shown affinity for serotoninergic and dopaminergic receptors, indicating potential applications in treating mental health disorders (Zagórska et al., 2015).
  • Synthesis of Antimicrobial Compounds : Derivatives of imidazoles have also been used in the synthesis of compounds with antimicrobial properties. For instance, a series of mannich bases synthesized from related imidazoles have been tested against various bacterial and fungal strains, showing significant antimicrobial activity (Desai et al., 2012).

Other Chemical Applications

  • Synthesis of Heterocyclic Compounds : Imidazole derivatives are instrumental in synthesizing a variety of heterocyclic compounds. For example, the synthesis of tetrahydrotriazoloacridines, facilitated by imidazole-based catalysts, has been reported. These compounds are synthesized using microwave irradiation, showcasing the versatility of imidazole derivatives in chemical synthesis (Khaligh, 2017).

Safety and Hazards

Safety and hazard information for a compound is typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and potential health effects. It’s important to note that this compound is recognized as a carcinogen .

properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-6-7-19-11(4)9-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)8-10(2)3/h6,9H,1-2,7-8H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJZZEBUPQDOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-prop-2-enyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione

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